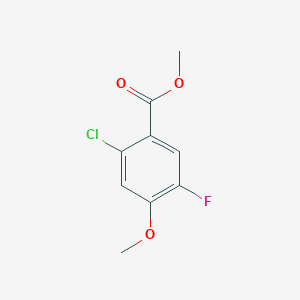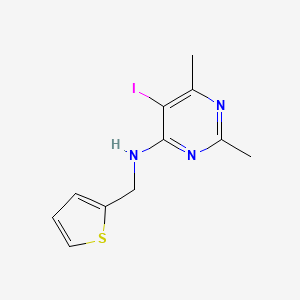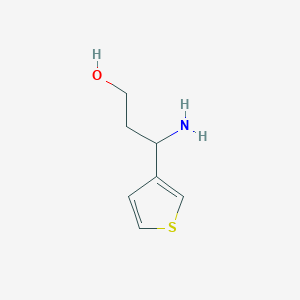![molecular formula C13H10ClN3O B2785345 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-84-0](/img/structure/B2785345.png)
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chlorophenyl group and a formyl group, as well as a nitrile group attached to a propyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution with Chlorophenyl Group: : The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Formyl Group: : The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the Nitrile Group: : The nitrile group can be introduced through reactions involving cyanide ions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by various reagents depending on the specific substitution desired.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: : Amines derived from the reduction of the nitrile group.
Substitution Products: : Derivatives with different substituents on the pyrazole ring or chlorophenyl group.
科学研究应用
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.
Medicine: : It can be investigated for its therapeutic potential in treating various diseases.
Industry: : The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
相似化合物的比较
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can be compared with other similar compounds, such as:
3-(4-chlorophenyl)propionic acid: : This compound has a similar chlorophenyl group but lacks the pyrazole and nitrile functionalities.
4-formyl-1H-pyrazole derivatives: : These compounds share the pyrazole ring and formyl group but have different substituents.
The uniqueness of this compound lies in its combination of functional groups, which can lead to diverse chemical and biological properties.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIOKFQYHVLPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline](/img/structure/B2785265.png)
![5-Methyl-4-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2785266.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)



![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)

